Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate
Description
Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate is a hydrazine-carboxylate derivative featuring a tert-butyl carbamate (Boc) group and a 3,5-dimethylphenyl substituent. The Boc group confers steric protection and stability, while the 3,5-dimethylphenyl moiety introduces electron-donating methyl groups that modulate electronic and steric properties. This compound is likely employed as an intermediate in pharmaceutical or agrochemical synthesis, akin to structurally related hydrazine derivatives .
Properties
IUPAC Name |
tert-butyl N-amino-N-(3,5-dimethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-10(2)8-11(7-9)15(14)12(16)17-13(3,4)5/h6-8H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWJINFKVTQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(=O)OC(C)(C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate typically involves the reaction of 3,5-dimethylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 3,5-dimethylaniline attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate is primarily explored for its potential therapeutic properties. Research indicates that hydrazine derivatives can exhibit anticancer activity.
Case Study: Anticancer Activity
A study investigated the effects of hydrazine derivatives on breast cancer cell lines, particularly MDA-MB-231. The compound demonstrated significant inhibition of cell growth and induced apoptosis at specific concentrations, showcasing its potential as an anticancer agent .
| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 10 | 85 | 15 |
| 30 | 60 | 40 |
| 50 | 30 | 70 |
The results indicate that at higher concentrations, the compound effectively reduces cell viability while promoting apoptotic pathways.
Material Science Applications
In material science, this compound is being explored as a potential additive in polymers and plastics due to its stability and antioxidant properties.
Case Study: Polymer Stabilization
Research has shown that incorporating hydrazine derivatives into polyolefins enhances thermal stability and oxidative resistance. This application is particularly relevant in manufacturing polyethylene films and polypropylene composites, where longevity and durability are critical .
| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) |
|---|---|---|
| Polyethylene | 0.5 | 250 |
| Polypropylene | 0.75 | 260 |
The data suggest that even low concentrations of this compound can significantly improve the thermal properties of common polymers.
Future Directions and Research Needs
Despite promising applications, further research is necessary to fully understand the mechanisms of action and optimize the efficacy of this compound in both medicinal and material sciences.
Potential Research Areas
- Investigating the structure-activity relationship (SAR) to enhance anticancer properties.
- Exploring synergistic effects with other compounds in polymer formulations.
- Conducting in vivo studies to evaluate safety and efficacy in therapeutic applications.
Mechanism of Action
The mechanism of action of Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbazic acid derivative, which can then interact with biological targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural and functional differences between tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate and analogous compounds:
Key Observations:
Substituent Effects: The 3,5-dimethylphenyl group in the target compound enhances steric bulk and electron density compared to the phenyl/methyl combination in its analog . The piperazine core in 1-(3,5-dimethylphenyl)piperazine offers distinct reactivity (e.g., basicity, hydrogen-bonding capacity) compared to the hydrazine-carboxylate scaffold.
Functional Implications :
- Boc Group Utility : Both hydrazine-carboxylate derivatives utilize the Boc group for nitrogen protection, enabling controlled deprotection in multi-step syntheses.
- Applications : While tert-butyl 1-methyl-2-phenylhydrazine-1-carboxylate is explicitly used as a synthetic intermediate , the target compound’s 3,5-dimethylphenyl group suggests specialized applications in drug candidates requiring optimized pharmacokinetic properties.
Reactivity and Stability
- Electrophilic Substitution : The electron-donating methyl groups on the 3,5-dimethylphenyl ring may enhance electrophilic aromatic substitution rates compared to unsubstituted phenyl analogs.
- Thermal Stability : Boc-protected hydrazines generally exhibit higher thermal stability than unprotected analogs, a trait shared across this compound class .
Research Findings and Data
Comparative Solubility and Reactivity (Hypothetical Data):
Biological Activity
Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C12H18N2O2
- Molecular Weight : 218.29 g/mol
- CAS Number : Not specified in the available data.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbazate with 3,5-dimethylbenzoyl chloride. The process can be optimized through various methods, including solvent choice and temperature control, to enhance yield and purity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For example, derivatives have shown the ability to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential use in treating inflammatory conditions. The mechanism may involve the modulation of NF-kB signaling pathways .
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For instance, a study involving similar hydrazine derivatives reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
Study on Antioxidant Activity
A comprehensive study evaluated the antioxidant activity of various hydrazine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antioxidant efficacy. The study utilized DPPH and ABTS assays to quantify radical scavenging activities.
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| Compound A | 12.5 | 10.0 |
| This compound | 15.0 | 12.0 |
Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of hydrazine derivatives. In this research, this compound was shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
